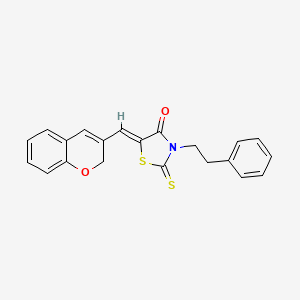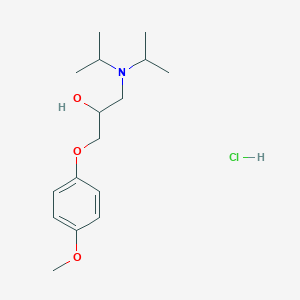![molecular formula C17H15ClF3NO B3976262 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide](/img/structure/B3976262.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a synthetic compound that belongs to the class of amide compounds. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The exact mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide is not fully understood. However, it has been suggested that N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide acts by blocking the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide has also been found to increase the levels of endogenous opioids, which are involved in the regulation of pain. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide in lab experiments is its high potency and selectivity. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide has been found to be highly effective in reducing pain and inflammation in animal models. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide is its limited water solubility, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide. One area of interest is the development of new formulations of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide that can increase its water solubility, making it easier to administer in experiments. Additionally, research can be conducted to investigate the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Furthermore, research can be conducted to investigate the long-term effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide on the central nervous system and to determine its potential for addiction and abuse.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders. It has also been studied for its potential use as a local anesthetic and as a drug to treat cancer.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO/c1-11(12-5-3-2-4-6-12)9-16(23)22-15-10-13(17(19,20)21)7-8-14(15)18/h2-8,10-11H,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJZMNLVHOHVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-methylphenyl)benzenesulfonamide hydrochloride](/img/structure/B3976194.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976207.png)
![2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B3976209.png)

![methyl 4-{5-[(3-benzoyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B3976229.png)
![2-[(3,5-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3976232.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3976239.png)
![6-methyl-2-{[(2-methyl-4-pyridinyl)methyl]amino}nicotinamide](/img/structure/B3976246.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3976254.png)
![2-methyl-N-[4-({methyl[2-(2-methylpiperidin-1-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B3976255.png)
